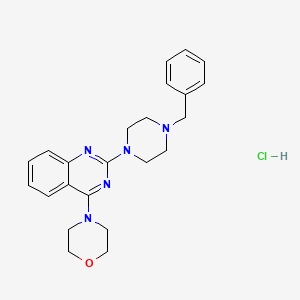![molecular formula C18H19F3N2O B5722099 1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
TFMPP has been studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. TFMPP has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and methamphetamine.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act on the serotonergic system in the brain. TFMPP is a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. TFMPP has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. TFMPP has also been shown to increase levels of cAMP, a signaling molecule that is involved in a wide range of cellular processes. In addition, TFMPP has been shown to increase heart rate and blood pressure, and to cause changes in body temperature and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. TFMPP is also relatively stable and has a long half-life, which makes it suitable for use in long-term studies. However, TFMPP also has several limitations. It has low potency and efficacy compared to other psychoactive drugs, which may limit its usefulness in certain applications. In addition, TFMPP has been shown to have a narrow therapeutic window, meaning that the dose-response curve is steep and small changes in dose can have large effects on the outcome.
Orientations Futures
There are several potential future directions for research on TFMPP. One area of interest is the development of more potent and selective TFMPP analogs, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of TFMPP on the serotonergic and dopaminergic systems. Finally, TFMPP may have potential as a tool for studying the neurobiology of addiction and other psychiatric disorders.
Méthodes De Synthèse
TFMPP can be synthesized by reacting piperazine with 4-(trifluoromethoxy)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of TFMPP as a white crystalline powder. The purity of TFMPP can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-phenyl-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c19-18(20,21)24-17-8-6-15(7-9-17)14-22-10-12-23(13-11-22)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBVZUFHENOVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)



![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)